ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

Lipophilicity Drug-likeness ADME

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate (CAS 72916-31-5, NSC343223) is a fully substituted 2-amino-4H-pyran-3-carbonitrile/carboxylate heterocycle with a molecular formula of C21H17ClN2O3 and a molecular weight of 380.82 g/mol. The compound features a 2-phenyl substituent and a 4-(2-chlorophenyl) group, placing it within a class extensively explored for antioxidant, antimicrobial, and kinase-inhibitory activities.

Molecular Formula C21H17ClN2O3
Molecular Weight 380.8 g/mol
CAS No. 72916-31-5
Cat. No. B11530578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate
CAS72916-31-5
Molecular FormulaC21H17ClN2O3
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)C3=CC=CC=C3
InChIInChI=1S/C21H17ClN2O3/c1-2-26-21(25)18-17(14-10-6-7-11-16(14)22)15(12-23)20(24)27-19(18)13-8-4-3-5-9-13/h3-11,17H,2,24H2,1H3
InChIKeyORHWZJFAPBUCKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate (CAS 72916-31-5): Compound-Class Identification for Informed Procurement


Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate (CAS 72916-31-5, NSC343223) is a fully substituted 2-amino-4H-pyran-3-carbonitrile/carboxylate heterocycle with a molecular formula of C21H17ClN2O3 and a molecular weight of 380.82 g/mol . The compound features a 2-phenyl substituent and a 4-(2-chlorophenyl) group, placing it within a class extensively explored for antioxidant, antimicrobial, and kinase-inhibitory activities [1]. Its ortho-chloro substitution pattern on the 4-aryl ring distinguishes it from the more commonly studied para-chloro and meta-chloro isomers, a regiochemical difference that can materially affect both physicochemical properties and biological target engagement [2].

Why In-Class 2-Amino-4H-Pyran Analogs Cannot Substitute for Ethyl 6-Amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate Without Performance Compromise


The 2-amino-4H-pyran-3-carbonitrile/carboxylate scaffold is highly sensitive to substitution pattern, with the position of the chloro substituent on the 4-aryl ring (ortho vs. meta vs. para) and the nature of the 2-substituent (phenyl vs. methyl vs. propyl) dictating conformational preference, electronic distribution, and ultimately biological activity [1]. The ortho-chloro orientation in CAS 72916-31-5 introduces a unique steric constraint and dipolar moment distinct from the meta- or para-chloro isomers, which has been shown in related 4H-pyran series to alter both metabolic stability and target-binding kinetics [2]. Generic replacement with a 2-methyl or 2-propyl analog is particularly inadvisable due to the loss of the extended π-system provided by the 2-phenyl ring, which participates in stacking interactions critical for binding to flat enzymatic pockets [3]. Consequently, even structurally adjacent in-class compounds cannot be assumed to perform identically in assay systems, especially where ortho-substituent effects are mechanistically relevant.

Quantitative Comparator-Based Evidence for Ethyl 6-Amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate in Scientific Selection


Ortho-Chloro vs. Meta-Chloro Regioisomer: LogP and PSA Differentiation Governs Membrane Permeability and Oral Bioavailability Potential

The ortho-chloro substitution on the 4-aryl ring of CAS 72916-31-5 yields a computed LogP of 4.82 and a topological polar surface area (tPSA) of 85.34 Ų . The meta-chloro isomer (CAS 311326-23-5), commercially available as Sigma-Aldrich R498874, while sharing the same molecular formula, is expected to exhibit a modestly different LogP due to altered dipole alignment; empirical LogP values for meta-substituted chlorophenyl 4H-pyrans typically fall 0.2–0.5 units lower than their ortho counterparts [1]. The tPSA remains identical, but the ortho-chloro orientation sterically shields the adjacent amino group, potentially reducing first-pass glucuronidation susceptibility relative to the meta isomer.

Lipophilicity Drug-likeness ADME

2-Phenyl vs. 2-Methyl Substitution: Impact on π-Stacking Potential and Conformational Rigidity for Target Engagement

CAS 72916-31-5 incorporates a 2-phenyl substituent, whereas the most commonly studied 2-amino-4H-pyran analogs in the antioxidant literature bear a 2-methyl group [1]. The 2-phenyl ring introduces an extended aromatic surface capable of edge-to-face and π-π stacking interactions with flat enzyme active sites (e.g., xanthine oxidase, kinases), which the 2-methyl group cannot replicate [2]. In the structurally characterized 2-propyl analog (ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate), single-crystal X-ray diffraction confirmed a flattened-boat pyran conformation with the 4-(2-chlorophenyl) group nearly perpendicular to the pyran ring [3]; the 2-phenyl replacement is anticipated to further restrict rotational freedom at C-2, pre-organizing the molecule for entropically favored binding.

Molecular recognition π-π stacking Conformational analysis

Antioxidant Activity: Class-Level Evidence Suggests 4-Aryl Substituent Electron-Withdrawing Capacity Modulates Radical-Scavenging Potency

A series of ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates was evaluated as hydrocarbon oxidation inhibitors, demonstrating that electron-withdrawing substituents on the 4-aryl ring enhance chain-breaking antioxidant activity by stabilizing the incipient radical intermediate [1]. The 2-chlorophenyl group (Hammett σ_m = 0.37) is a moderate electron-withdrawing substituent, placing CAS 72916-31-5 in a favorable position relative to the unsubstituted 4-phenyl analog. However, the 2-phenyl substituent at C-2 distinguishes this compound from the tested series, and no direct quantitative IC50 for CAS 72916-31-5 is available in the peer-reviewed literature as of the search date.

Antioxidant Radical scavenging Fuel additive

Synthetic Versatility: The 6-Amino-5-cyano Motif Enables Divergent Access to Pyrano[2,3-d]pyrimidine Libraries Not Accessible from Oxo-Pyran Analogs

The 6-amino-5-cyano-4H-pyran scaffold is a privileged precursor for pyrano[2,3-d]pyrimidine synthesis via ring-closing reactions with formamide, formic acid, urea, thiourea, and related reagents [1]. In the 4-chlorophenyl-2-methyl analog, these transformations proceeded in moderate to high yields (48–78%) to afford six distinct pyrano[2,3-d]pyrimidine derivatives [1]. CAS 72916-31-5, bearing the same 6-amino-5-cyano functionality, is expected to undergo analogous transformations, but the ortho-chloro and 2-phenyl groups may influence regioselectivity and yield in ring-closure steps compared to the 4-chloro-2-methyl reference compound. This reactivity profile differentiates it from 6-oxo-4H-pyran analogs, which lack the amino nucleophile and cannot enter the pyrimidine-forming manifold.

Multicomponent synthesis Pyrano[2,3-d]pyrimidine Heterocyclic library

Physicochemical Benchmarking: Density, Boiling Point, and Flash Point Distinguish CAS 72916-31-5 from Lower-Molecular-Weight 2-Methyl Analogs for Formulation Considerations

CAS 72916-31-5 (MW 380.82) has a reported density of 1.34 g/cm³, a boiling point of 595.3 °C at 760 mmHg, and a flash point of 313.8 °C . The 2-methyl analog (CAS 72568-49-1, MW 318.75) is substantially smaller and lighter; while direct experimental boiling point data for the 2-methyl comparator were not located, the molecular weight difference (62 Da) and the loss of the phenyl ring predict a 40–60 °C lower boiling point and reduced thermal stability. For applications requiring high-temperature processing (e.g., polymer additives, high-boiling solvents), the higher thermal threshold of the 2-phenyl compound may be a decisive procurement factor.

Physicochemical properties Formulation Stability

Scientific and Industrial Application Scenarios for Ethyl 6-Amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate Based on Evidence-Documented Strengths


Kinase Inhibitor Fragment Screening: Exploiting the Ortho-Chloro/2-Phenyl Pharmacophore for ATP-Binding Pocket Engagement

The combination of an ortho-chlorophenyl group at C-4 (enhancing lipophilicity and membrane permeability, LogP = 4.82) and a 2-phenyl substituent (providing π-stacking surface area) makes CAS 72916-31-5 a suitable entry for fragment-based or scaffold-hopping kinase inhibitor discovery programs . The compound's 6-amino-5-cyano motif serves as a hinge-binding mimetic, while the 4-(2-chlorophenyl) group can occupy the hydrophobic back pocket. In contrast to the 2-methyl analog, the 2-phenyl ring can engage the gatekeeper residue region, a feature exploited by approved type-II kinase inhibitors [1].

Pyrano[2,3-d]pyrimidine Library Synthesis: A Structurally Distinctive Entry Point for Diversity-Oriented Synthesis

CAS 72916-31-5 is predicted to undergo ring-closing reactions with urea, thiourea, formamide, and related bis-nucleophiles to yield pyrano[2,3-d]pyrimidine derivatives that are inaccessible from the more common 4-chloro-2-methyl precursor [2]. The ortho-chloro orientation may influence the regiochemistry of N-6 vs. N-1 cyclization, potentially yielding novel constitutional isomers. Procurement of this compound enables the construction of a chemical library incorporating both ortho-chloro and 2-phenyl diversity elements simultaneously, which is not achievable with commercially available 2-methyl series building blocks [2].

Antioxidant Additive Candidate Evaluation: A High-LogP, Thermally Stable 4H-Pyran for Fuel and Lubricant Formulations

The high boiling point (595.3 °C) and flash point (313.8 °C) of CAS 72916-31-5, combined with its electron-withdrawing ortho-chloro substituent, position it as a candidate for evaluation in high-temperature fuel antioxidant applications [3]. The 2-amino-4H-pyran class has demonstrated chain-breaking antioxidant activity in cumene oxidation models, with electron-withdrawing 4-aryl substituents enhancing potency [3]. The compound's high LogP (4.82) favors solubility in hydrocarbon matrices, a prerequisite for fuel additive performance. De novo IC50 determination against cumene peroxide radicals is recommended as the immediate next step upon procurement [3].

Regioisomeric Probe for Chlorine Position-Effect Studies in ADME and Target Selectivity Profiling

The availability of the ortho-chloro (CAS 72916-31-5), meta-chloro (CAS 311326-23-5, Sigma-Aldrich R498874), and para-chloro isomers of the 6-amino-5-cyano-2-phenyl-4H-pyran-3-carboxylate series permits systematic investigation of how chlorine position affects membrane permeability, metabolic stability, and off-target binding [4]. The ortho isomer is predicted to exhibit reduced N-glucuronidation due to steric shielding of the 6-amino group by the adjacent chlorine atom, a hypothesis testable by comparative in vitro microsomal stability assays across the three regioisomers [4].

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